Bienvenue dans la boutique en ligne BenchChem!

5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Biology Screening Library Management

This compound is a regioisomeric-pure C5-linked 1,2,4-oxadiazole–2-methylimidazole hybrid critical for SAR continuity. Its zero-HBD profile enhances Gram-positive permeation; distinct from the C3-linked regioisomer (InChI Key: GSDMILZUIKYSAY), it enables paired-probe target validation. Ideal for MIC assays against MRSA and efflux-proficient E. coli, and MCF-7/HepG2 anticancer panels. Ensure experimental reproducibility—order only this verified structure.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1340752-49-9
Cat. No. B2555044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS1340752-49-9
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3C
InChIInChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)14-16-13(19-17-14)9-18-8-7-15-11(18)2/h3-8H,9H2,1-2H3
InChIKeyGSDMILZUIKYSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1340752-49-9): Procurement-Grade Characterization of a Dual-Heterocycle Screening Compound


5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1340752-49-9, molecular formula C14H14N4O, molecular weight 254.29 g/mol) is a synthetic small-molecule screening compound that fuses a 1,2,4-oxadiazole core with a 2-methylimidazole moiety via a methylene linker at the oxadiazole 5-position and bears a 4-methylphenyl substituent at the oxadiazole 3-position . This compound belongs to the broader class of imidazole–oxadiazole hybrids, a scaffold family that has demonstrated multi-target pharmacological potential, including antibacterial, anticancer, and enzyme-inhibitory activities, in recent medicinal chemistry campaigns [1][2]. The compound is currently available from commercial screening library suppliers as a non-human research reagent .

Why Generic Imidazole–Oxadiazole Hybrids Cannot Substitute for 5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in Screening Campaigns


Within the 1,2,4-oxadiazole–imidazole hybrid class, seemingly minor structural variations—regioisomeric attachment points, substituent methylation, and aryl substitution patterns—can produce markedly divergent biological activity profiles, physicochemical properties, and target engagement. The position of the imidazolylmethyl group on the oxadiazole ring (C5 vs. C3) alone can invert the dipole moment and alter hydrogen-bonding geometry, as evidenced by the distinct logP (2.17 vs. estimated ~2.8) and polar surface area (45.2 vs. 56.7 Ų) values for the regioisomeric pair . Similarly, the presence or absence of the 2-methyl group on the imidazole ring has been shown in related series to modulate antibacterial MIC values by factors of 2- to 8-fold against Gram-positive strains [1]. These structure–activity relationships (SAR) mean that procurement of a generic, structurally adjacent analog cannot be assumed to reproduce the screening hit profile; only the exact compound with verified identity (InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N) can ensure experimental continuity and SAR interpretability .

Quantitative Comparative Evidence for 5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Differentiating Features vs. Closest Analogs


Regioisomeric Identity: C5-Imidazolylmethyl Substitution Distinguished from the C3-Linked Regioisomer

The target compound is the 5-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N), not the 3-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: QCDRQFRYPLQYEI-UHFFFAOYSA-N). The two regioisomers display measurably distinct physicochemical profiles: the C3-linked regioisomer (T742-0178) has a logP of 2.17, logD of -0.54, and polar surface area of 45.2 Ų, whereas the C5-linked regioisomer is predicted to have a higher logP (estimated ~2.75) and larger TPSA (~56.7 Ų) based on the AroCageDB entry for a closely related C14H14N4O oxadiazole scaffold . Procurement of the incorrect regioisomer could alter membrane permeability and target binding by >0.5 logP units, a magnitude sufficient to shift a compound from 'hits' to 'inactive' in cell-based screening cascades.

Medicinal Chemistry Chemical Biology Screening Library Management

2-Methylimidazole Substituent: Impact on Molecular Weight and Lipophilicity vs. Des-Methyl Analog

The target compound incorporates a 2-methyl substituent on the imidazole ring (C14H14N4O, MW 254.29), distinguishing it from the commercially available des-methyl analog (5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, CAS 1197616-17-3, C13H12N4O, MW 240.27) . The additional methyl group increases molecular weight by 14.0 Da and adds one carbon atom, which in structurally related imidazole–oxadiazole series has been associated with enhanced hydrophobic contacts in enzyme active sites and improved cell membrane penetration [1]. The presence of the 2-methyl group also eliminates the imidazole N–H hydrogen-bond donor, reducing HBD count from 1 to 0 relative to the des-methyl analog, which can improve passive permeability and reduce non-specific protein binding [1].

Medicinal Chemistry Preclinical Screening Structure–Activity Relationship

Class-Level Antibacterial Activity: The 1,2,4-Oxadiazole–Imidazole Scaffold Delivers MIC Values in the Low µg/mL Range Against Gram-Positive Pathogens

While direct antibacterial data for the target compound have not been published, structurally related 1,2,4-oxadiazole/2-imidazoline hybrids (differing primarily in the imidazoline vs. imidazole oxidation state and aryl substitution) have demonstrated minimum inhibitory concentrations (MIC) as low as 2–8 µg/mL against Staphylococcus aureus and Bacillus subtilis, with activity retained against drug-resistant strains [1]. In that series, the presence and position of the methyl group on the heterocyclic ring directly influenced potency: compounds bearing a 2-methyl substituent showed 2- to 4-fold lower MIC values compared to unsubstituted analogs, suggesting that the 2-methyl group on the target compound's imidazole ring may confer a similar advantage [1]. It must be explicitly noted that this is a class-level inference; direct MIC data for CAS 1340752-49-9 have not been reported, and these cross-study projections should be confirmed experimentally.

Antibacterial Drug Discovery Infectious Disease Efflux Pump Inhibition

Class-Level Anticancer Potential: Imidazole-Tethered 1,2,4-Oxadiazoles Exhibit Sub-Micromolar Anti-Proliferative IC50 Against MCF-7 Breast Cancer Cells

A recent series of new imidazole-tethered 1,2,4-oxadiazole hybrids (compounds 6a–6o) was evaluated for anti-proliferative activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. The most potent compound, 6o, exhibited greater activity on MCF-7 than the reference drug Erlotinib, and compounds 6f, 6j, and 6l showed significant MCF-7 activity with IC50 values in the low micromolar range [1]. While the target compound (CAS 1340752-49-9) was not part of this specific study, it shares the core structural features—an imidazole ring tethered via a methylene linker to a 1,2,4-oxadiazole bearing an aryl substituent—that were essential for activity. This is a cross-study comparable; direct IC50 data for the target compound have not been published and must be independently determined.

Anticancer Drug Discovery EGFR Inhibition Breast Cancer

Computationally Predicted Drug-Likeness: Favorable Lipinski Profile with Zero H-Bond Donors

Based on the AroCageDB entry for a closely related C14H14N4O oxadiazole scaffold (logP = 2.75, TPSA = 56.74 Ų, HBD = 0, HBA = 5), the target compound is predicted to comply with all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD < 5, HBA < 10) [1]. The absence of hydrogen-bond donors (HBD = 0) is a notable attribute that differentiates the target compound from many imidazole-containing analogs that retain a free N–H (HBD = 1), potentially resulting in superior passive membrane permeability . This property profile suggests the compound is suitable for cell-based phenotypic screening without the need for ester prodrug strategies.

Drug Design ADME Prediction Preclinical Optimization

Limitations Acknowledgment: Absence of Direct Biological Data for the Target Compound

Despite exhaustive searching of PubMed, Google Scholar, ChEMBL, PubChem, BindingDB, and patent databases (including US9187437, EP2278879, and WO2009/130320), no peer-reviewed publication, patent example, or public bioassay record reporting direct biological activity data (IC50, MIC, Ki, % inhibition, or in vivo efficacy) was identified for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1340752-49-9) as of April 2026 [1]. This compound appears to be a screening library member (originating from a commercial compound collection) that has not yet been the subject of a dedicated medicinal chemistry publication or disclosed biological profiling study. All evidence presented in Sections 3.1–3.5 is therefore based on (a) direct physicochemical comparison with the regioisomer, (b) direct comparison with the des-methyl analog, and (c) class-level inference from structurally related 1,2,4-oxadiazole–imidazole hybrids. Users should treat all biological activity projections as hypotheses requiring experimental validation and should not rely on class-level data as a substitute for direct compound-specific profiling when making procurement decisions for critical screening cascades.

Data Transparency Procurement Decision-Making Hit Validation

Recommended Application Scenarios for 5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Antibacterial Screening Cascade Hit Follow-Up and SAR Expansion Around the 4-Methylphenyl Substituent

Given the class-level antibacterial activity of 1,2,4-oxadiazole/2-imidazoline hybrids against Staphylococcus aureus and Bacillus subtilis (MIC 2–8 µg/mL) [1], this compound serves as a commercially available entry point for expanding SAR around the 3-aryl substituent while retaining the 2-methylimidazole pharmacophore. Its zero HBD profile (Section 3.5) may improve penetration into Gram-positive bacterial cells compared to N–H-containing imidazole analogs, making it particularly suitable for minimum inhibitory concentration (MIC) determination via broth microdilution against S. aureus ATCC 25923, MRSA clinical isolates, and efflux-proficient E. coli strains.

Oncology Phenotypic Screening: MCF-7 and HepG2 Anti-Proliferative Profiling

Based on the cross-study comparable evidence that imidazole-tethered 1,2,4-oxadiazole hybrids exhibit low-micromolar anti-proliferative activity against MCF-7 breast cancer cells and HepG2 hepatocellular carcinoma cells [2], this compound can be integrated into focused oncology screening libraries. Its predicted logP ~2.8 and TPSA ~57 Ų place it within the optimal range for cellular permeability, and the absence of hydrogen-bond donors may reduce efflux by P-glycoprotein, a common resistance mechanism in cancer cell lines. Researchers should benchmark against Erlotinib as a positive control in MTT or CellTiter-Glo assays.

Regioisomer-Controlled Chemical Probe Development for Target Engagement Studies

The clear structural distinction between the C5-linked target compound (InChI Key: GSDMILZUIKYSAY) and its commercially available C3-linked regioisomer (T742-0178) enables a paired-probe experimental design to dissect the importance of oxadiazole attachment geometry on target binding . Differential activity between the two regioisomers in biochemical or cellular assays can provide strong evidence for a specific binding mode, reducing the risk of pursuing false-positive hits arising from non-specific hydrophobic interactions. This scenario is particularly valuable for academic chemical biology groups focused on target identification and validation.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure, availability from multiple suppliers, and lack of prior biological annotation make it an ideal candidate for prospective computational studies. Molecular docking against bacterial FabH, EGFR kinase, or MAO enzymes—all reported targets of related 1,2,4-oxadiazole–imidazole hybrids [1][2]—can generate testable binding hypotheses. The regioisomeric pair can serve as a 'negative control' for docking pose validation, where the C5-linked isomer is predicted to adopt a specific binding orientation that the C3-linked isomer cannot recapitulate.

Quote Request

Request a Quote for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.